5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYFHKSBYJOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NNN=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870562-41-7 | |
| Record name | 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 2 Bromo 5 Fluorophenyl 2h 1,2,3,4 Tetrazole and Its Structural Analogues
[3+2] Cycloaddition Reactions: Principles and Mechanistic Considerations in Tetrazole Formation
The most direct and widely employed method for the synthesis of the tetrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile (the dipolarophile) and an azide (B81097) (the 1,3-dipole). nih.gov This reaction offers a convergent and atom-economical route to 5-substituted tetrazoles. nih.gov
Mechanistically, the reaction can proceed through different pathways depending on the nature of the azide species. When organic azides are utilized, the reaction is a classic concerted [3+2] cycloaddition. However, for the synthesis of 5-substituted-1H-tetrazoles, the more common approach involves the use of an azide salt, such as sodium azide (NaN₃), reacting with a nitrile. acs.orgnih.gov In this context, there has been considerable debate regarding the precise mechanism. acs.orgnih.gov
Density functional theory (DFT) calculations have shed light on the intricacies of this transformation. acs.orgnih.gov The proposed mechanisms include a direct [2+3] cycloaddition of the azide anion to the nitrile, or a two-step sequence involving nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. acs.org Some computational studies suggest a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. nih.gov The activation barriers for these reactions are strongly correlated with the electronic properties of the nitrile substituent; electron-withdrawing groups on the nitrile generally lower the activation energy and facilitate the reaction. nih.gov
The reaction between an organonitrile and sodium azide to form the corresponding 5-substituted-1H-tetrazole is a cornerstone of tetrazole synthesis. The general transformation is depicted below:

Figure 1: General scheme of [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles.
Catalytic Approaches in Nitrile-Azide Cycloadditions for 5-Aryl Tetrazole Synthesis
To overcome the often harsh reaction conditions (high temperatures and long reaction times) required for uncatalyzed nitrile-azide cycloadditions, various catalytic systems have been developed. These catalysts function by activating either the nitrile or the azide, thereby lowering the activation energy of the cycloaddition.
Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the active species. rsc.org Various metal complexes have been shown to be effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. For instance, cobalt(II) complexes with tetradentate ligands have been demonstrated to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild conditions. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a cobalt(II)-diazido intermediate, which then reacts with the nitrile. acs.orgnih.gov
Other effective homogeneous catalysts include zinc salts, which have been used stoichiometrically in water, providing a safer and more convenient route. rsc.org Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has also been reported as a readily available, inexpensive, and environmentally friendly catalyst for this transformation in DMSO. scielo.br The proposed role of the metal catalyst often involves coordination to the nitrile, which increases its electrophilicity and renders it more susceptible to nucleophilic attack by the azide. nih.gov
An interesting organocatalytic approach involves the in situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride (TMSCl). organic-chemistry.org This organocatalyst has been shown to be highly efficient, with a lower calculated energy barrier compared to some metal-based systems, and offers the advantages of being low-toxicity and cost-effective. organic-chemistry.org
| Catalyst System | Substrate Scope | Typical Conditions | Advantages |
| Cobalt(II) complex with tetradentate ligand | Aryl nitriles | 1 mol% catalyst, NaN₃, 110 °C | High activity, mild conditions, near quantitative yields |
| CuSO₄·5H₂O | Aliphatic, aromatic, and heterocyclic nitriles | Catalytic amount, NaN₃, DMSO | Readily available, environmentally friendly, short reaction times |
| In situ generated organocatalyst from NMP/NaN₃/TMSCl | Organic nitriles | Microwave heating | Metal-free, low toxicity, cost-effective, high reactivity |
Heterogeneous catalysts are advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. rsc.orgosi.lv A variety of solid-supported catalysts have been developed for the synthesis of 5-substituted tetrazoles.
Nanomaterials have emerged as particularly effective heterogeneous catalysts due to their high surface-area-to-volume ratio and unique electronic properties. rsc.org Examples include nano-TiCl₄·SiO₂, which acts as a solid Lewis acid and can be recovered and reused. scielo.org.za Other reported heterogeneous systems include zinc hydroxyapatite, Cu₂O, and metal-modified montmorillonites. scielo.br
The use of natural zeolites, such as Natrolite, represents a particularly green approach. rsc.org These materials are abundant, non-toxic, and can be used as reusable heterogeneous catalysts for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. rsc.org The application of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and energy sources like microwave irradiation, further aligns these synthetic methodologies with the principles of green chemistry. rsc.orgosi.lvdatapdf.com
| Heterogeneous Catalyst | Reaction Conditions | Key Features |
| Nano-TiCl₄·SiO₂ | NaN₃, DMF, reflux | Recoverable and reusable, simple work-up |
| Natural Natrolite Zeolite | Solvent-free conditions | Environmentally benign, low cost, easy separation |
| Pd-SMTU@boehmite nanoparticles | NaN₃, PEG-400, 120 °C | High yield, catalyst reusability |
| Pt NPs@VC (Vulcan Carbon) | NaN₃, DMF, 120 °C | High efficiency, recyclability |
Solvent Effects and Reaction Condition Optimization for Tetrazole Ring Formation
The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and purity in tetrazole synthesis. In reactions involving azide salts, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to solubilize the azide salt. acs.org However, in such nonprotic solvents, higher reaction temperatures are often required. acs.org
The use of protic sources, even in catalytic amounts, can significantly influence the reaction rate. For instance, the addition of trialkylammonium salts in non-polar media has been shown to catalyze the reaction of azide salts with organonitriles, minimizing the in situ generation of hazardous hydrazoic acid. acs.org
Microwave-assisted synthesis has gained prominence as a method to dramatically reduce reaction times and improve yields. organic-chemistry.orgdatapdf.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. Aqueous conditions, often in conjunction with microwave heating, are also being explored as a green alternative to traditional organic solvents. datapdf.com
Alternative Synthetic Routes to 5-Aryl Tetrazoles
One such approach is the conversion of amides into tetrazoles. This can be achieved using reagents like diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate, which act as both an activator for the amide oxygen and as the azide source. organic-chemistry.org This method allows for the synthesis of 1,5-disubstituted and 5-substituted 1H-tetrazoles from a wide range of amides without the need for toxic or explosive reagents. organic-chemistry.org
Another alternative is the direct C-H arylation of 1-substituted tetrazoles to introduce the aryl group at the 5-position. A Pd/Cu co-catalytic system has been developed for the reaction of 1-substituted tetrazoles with aryl bromides, offering a late-stage functionalization strategy that avoids the use of azides. researchgate.net
The reaction of secondary arylcyanamides with sodium azide in glacial acetic acid provides a simple and efficient route to mixtures of 5-arylamino-1H(2H)-tetrazoles and 5-amino-1-aryl-1H-tetrazoles. tubitak.gov.tr This method proceeds at room temperature and gives excellent yields. tubitak.gov.tr
Regioselectivity Control in N-Substitution and Tetrazole Ring Formation
The tetrazole ring possesses two distinct nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of two possible regioisomers. The control of regioselectivity in the N-substitution of 5-substituted-1H-tetrazoles is a significant challenge in tetrazole chemistry.
The outcome of N-alkylation or N-arylation reactions is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, the solvent, and the reaction conditions. DFT calculations have been employed to understand the factors governing this regioselectivity. It has been found that spin density, transition state barriers (kinetic control), and the thermodynamic stability of the products all play crucial roles. colab.ws
A rationale based on the difference in mechanism between first-order (SN1-like) and second-order (SN2-like) nucleophilic substitutions has been proposed to explain the observed regioselectivity. rsc.org In some cases, intramolecular stabilization of the resulting diazonium intermediate can also influence the regiochemical outcome. rsc.org
For the synthesis of 1,5-disubstituted tetrazoles, regioselective methods are highly desirable. One such method involves the reaction of N-monosubstituted amidines with FSO₂N₃. organic-chemistry.org Another approach utilizes the Ugi-azide four-component reaction, which can lead to (1H-tetrazol-5-yl)methanamines. nih.gov The choice of synthetic strategy is therefore crucial in obtaining the desired regioisomer of the final product.
Synthetic Strategies for Aryl Halide Functionalization on the Phenyl Ring of 5-Phenyltetrazoles
The functionalization of the phenyl ring in 5-phenyltetrazole systems, particularly those containing aryl halides, is a critical area of synthetic chemistry for the development of novel pharmaceutical and materials science candidates. The presence of a halogen atom on the phenyl ring, such as in 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.
Palladium-catalyzed cross-coupling reactions are paramount in this context, offering mild and efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions have been successfully applied to aryl halides, and their principles are directly applicable to the functionalization of halogenated 5-phenyltetrazoles.
A key substrate for demonstrating these transformations is 5-(4-bromophenyl)tetrazole. Research has shown that this compound can undergo various palladium-catalyzed cross-coupling reactions to introduce new functional groups at the para-position of the phenyl ring. smolecule.com
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound. For 5-(4-bromophenyl)tetrazole, Suzuki coupling with various boronic acids proceeds efficiently under standard palladium-catalyzed conditions, demonstrating its utility in creating biaryl tetrazole structures. smolecule.com
Heck Reaction: The Heck reaction facilitates the introduction of vinyl groups by coupling the aryl halide with an alkene. smolecule.comorganic-chemistry.org This method opens avenues for synthesizing styrenyl-tetrazole derivatives, which can serve as precursors for further chemical modifications. smolecule.comnih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed, which pairs the aryl halide with a terminal alkyne. smolecule.com This reaction is valuable for constructing rigid, linear extensions to the phenyl-tetrazole scaffold. organic-chemistry.org
The following table summarizes the outcomes of these post-functionalization techniques on a model substrate, 5-(4-bromophenyl)tetrazole.
Table 1: Post-functionalization of 5-(4-bromophenyl)tetrazole via Palladium-Catalyzed Cross-Coupling Reactions smolecule.com
| Reaction Type | Coupling Partner | Yield (%) | Selectivity (%) | Resulting Functional Group |
|---|---|---|---|---|
| Suzuki Coupling | Various Boronic Acids | 76 | 88 | Aryl |
| Heck Reaction | Alkenes | - | - | Vinyl |
Beyond these examples, the Buchwald-Hartwig amination represents another crucial strategy for functionalizing the aryl halide on the phenyl ring. This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.org This methodology would allow for the conversion of the bromo-substituent in compounds like this compound into various amino derivatives, significantly expanding the chemical space and potential biological activity of these molecules. The development of specialized ligands has broadened the scope of this reaction, making it tolerant to numerous functional groups. wikipedia.org
The versatility of these synthetic strategies underscores the importance of the aryl halide as a key functional group for the late-stage diversification of 5-phenyltetrazole derivatives. By leveraging the power of palladium-catalyzed cross-coupling, chemists can systematically modify the structure of these compounds to optimize their properties for specific applications.
Advanced Spectroscopic and Crystallographic Characterization of 5 2 Bromo 5 Fluorophenyl 2h 1,2,3,4 Tetrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the phenyl ring. Due to the substitution pattern, these protons would appear as complex multiplets, likely in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, fluoro, and tetrazolyl substituents.
The ¹³C NMR spectrum would reveal seven distinct carbon signals: six for the phenyl ring and one for the tetrazole ring. The tetrazole carbon (C5) typically resonates at a significantly downfield chemical shift, often in the range of δ 150-165 ppm. researchgate.netrsc.org The carbons of the phenyl ring would show shifts characteristic of a substituted benzene, with the carbons directly attached to the halogens (C-Br and C-F) being significantly affected.
A crucial aspect of tetrazole chemistry is the potential for prototropic tautomerism between the 1H and 2H forms. NMR spectroscopy is the primary tool for investigating this phenomenon in solution. The chemical shift of the tetrazole carbon (C5) is particularly sensitive to the position of the proton. Generally, the C5 signal in the 2H-tautomer is more deshielded (appears at a higher ppm value) compared to the 1H-tautomer. growingscience.com The equilibrium between these tautomers can be influenced by factors such as solvent polarity and temperature. For the title compound, which specifies the 2H tautomer, the expected ¹³C chemical shift for the tetrazole carbon would be in the higher end of the typical range.
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~16-17 (broad s) | N-H proton of the tetrazole ring (in 1H tautomer, often very broad or not observed) |
| ¹H | 7.5 - 8.5 (m) | Aromatic protons (H-3', H-4', H-6') |
| ¹³C | ~155 - 162 | Tetrazole ring carbon (C5) |
| ¹³C | ~115 - 140 | Aromatic carbons (C1' - C6') |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular structure. For this compound, the spectra would be characterized by vibrations of the tetrazole ring and the substituted phenyl ring.
Key expected vibrational modes for the tetrazole moiety include N-H stretching (typically a broad band around 3000-3400 cm⁻¹ for the 1H tautomer), C=N and N=N stretching vibrations (usually in the 1400-1600 cm⁻¹ region), and various ring breathing and deformation modes at lower wavenumbers (900-1300 cm⁻¹). researchgate.netresearchgate.net The phenyl ring would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ range. The C-Br and C-F stretching vibrations are expected at lower frequencies, typically in the 1200-1000 cm⁻¹ (C-F) and 700-500 cm⁻¹ (C-Br) regions.
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| > 3000 | Aromatic C-H stretch | FT-IR, Raman |
| ~2500-3200 (broad) | N-H stretch (for 1H tautomer) | FT-IR |
| ~1450-1600 | Aromatic C=C stretch, Tetrazole C=N/N=N stretch | FT-IR, Raman |
| ~1000-1300 | Tetrazole ring vibrations | FT-IR, Raman |
| ~1200-1000 | C-F stretch | FT-IR |
| ~700-500 | C-Br stretch | FT-IR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For C₇H₄BrFN₄, the calculated monoisotopic mass is 253.9607 Da. HRMS analysis should yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) that matches this value within a few parts per million (ppm).
The fragmentation pattern in the mass spectrum provides valuable structural information. Phenyltetrazoles typically undergo characteristic fragmentation pathways. nih.gov A common primary fragmentation step is the elimination of a molecule of nitrogen (N₂), which is a signature fragmentation for many tetrazole derivatives. mdpi.com This would result in a fragment ion with an m/z corresponding to the loss of 28 Da. Another possible fragmentation is the loss of HN₃, leading to a different fragment ion. mdpi.com Subsequent fragmentations would involve cleavages of the substituted phenyl ring, such as the loss of bromine or fluorine radicals. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks for all bromine-containing fragments, aiding in their identification.
A plausible fragmentation pathway starts with the molecular ion (m/z ≈ 254/256) losing N₂ to form an ion at m/z ≈ 226/228. This could be followed by the loss of a bromine radical to yield a fragment at m/z ≈ 147.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystal structure analysis of this compound would confirm its covalent structure and reveal details about its conformation and intermolecular interactions.
The analysis would determine the bond lengths, bond angles, and torsion angles within the molecule. It would be expected that the tetrazole ring is largely planar. A key conformational parameter is the dihedral angle between the planes of the tetrazole and phenyl rings. In similar structures, like 5-(4-chlorophenyl)-1H-tetrazole, this angle can vary, indicating some rotational freedom. nih.govresearchgate.net
In the solid state, NH-unsubstituted tetrazoles typically form strong intermolecular hydrogen bonds of the N-H···N type, linking molecules into dimers, chains, or more complex networks. nih.gov These hydrogen bonds are a dominant feature of their crystal packing. Additionally, π–π stacking interactions between the aromatic phenyl rings may be present, further stabilizing the crystal lattice. nih.gov
| Parameter | Expected Observation |
|---|---|
| Molecular Geometry | Planar tetrazole ring; variable dihedral angle to the phenyl ring. |
| Hydrogen Bonding | Strong N-H···N interactions forming dimers or chains (in 1H tautomer crystal). |
| Other Interactions | Potential for π–π stacking between phenyl rings. |
| Crystal System | Commonly monoclinic or orthorhombic for similar compounds. nih.gov |
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment
While 1D-NMR provides essential data, complex spin systems, such as the one in the 2-bromo-5-fluorophenyl group, often require advanced 2D-NMR techniques for unambiguous signal assignment. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal ¹H-¹H coupling correlations. Cross-peaks would be observed between the signals of adjacent protons on the phenyl ring, allowing for the mapping of the proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal from the phenyl ring to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for assigning quaternary carbons (those without attached protons). For instance, correlations would be expected from the aromatic protons to the tetrazole carbon (C5) and the carbons bearing the bromo and fluoro substituents. This would confirm the connectivity between the phenyl and tetrazole rings. ipb.pt
Together, these 2D-NMR experiments would allow for the complete and unambiguous assignment of all ¹H and ¹³C resonances in the molecule.
UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the phenyl and tetrazole rings. pnrjournal.com Unsubstituted tetrazoles absorb primarily in the deep UV region (<200 nm), but substitution with an aromatic ring shifts the absorption to longer, more accessible wavelengths. pnrjournal.com
For 5-phenyltetrazole, absorption maxima (λmax) are typically observed in the 240-280 nm range. nist.gov The presence of the bromo and fluoro substituents on the phenyl ring would likely cause a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima, depending on their electronic influence on the π-system. The spectrum would provide a characteristic fingerprint for the compound's electronic structure. growingscience.com
Comprehensive Computational and Theoretical Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. Therefore, a comprehensive article structured around its electronic properties, conformational analysis, dynamic behavior, reactivity, and crystal packing, as requested, cannot be generated at this time.
Extensive and targeted searches for dedicated studies on this compound did not yield specific data pertaining to the outlined computational and theoretical investigations. This includes a lack of published research on its electronic structure, molecular orbitals (HOMO-LUMO), charge distribution calculated via Density Functional Theory (DFT), as well as specific conformational and tautomeric equilibria studies in different phases.
Similarly, there is no available information regarding molecular dynamics simulations to describe its dynamic behavior and interactions with solvents. Quantum chemical calculations for predicting its reactivity and reaction pathways have not been reported in the surveyed literature. Furthermore, while Hirshfeld surface analysis is a common technique for studying intermolecular interactions in crystals, no such analysis has been published for this compound.
The available search results provide general information on tetrazole derivatives and various computational chemistry methods. For instance, studies on other substituted phenyl-tetrazoles often employ DFT to understand their structure and reactivity, and Hirshfeld surface analysis to investigate their crystal packing. However, these findings are specific to the molecules studied and cannot be directly extrapolated to this compound without dedicated research.
The absence of specific studies on this compound prevents a scientifically accurate and detailed response to the requested article structure. Future computational and theoretical research will be necessary to elucidate the specific chemical and physical properties of this compound.
Chemical Reactivity and Derivatization Strategies for 5 2 Bromo 5 Fluorophenyl 2h 1,2,3,4 Tetrazole
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring and Brominated Phenyl Moiety
The reactivity of the 5-(2-bromo-5-fluorophenyl) moiety is heavily influenced by the electronic properties of its substituents. The tetrazole ring, along with the fluorine and bromine atoms, are all electron-withdrawing groups. Their cumulative effect renders the phenyl ring significantly electron-deficient. This deactivation makes the aromatic ring highly resistant to electrophilic aromatic substitution (EAS). Reactions that typically proceed on benzene, such as nitration or Friedel-Crafts alkylation, are not favored on this substrate due to the high activation energy required to attack the electron-poor ring.
Conversely, the electron-deficient nature of the phenyl ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In principle, a strong nucleophile could displace either the bromo or the fluoro substituent. Generally, the carbon-bromine bond is weaker and more labile than the carbon-fluorine bond, making bromine the more likely leaving group in many transition-metal-catalyzed reactions. However, in classical SNAr, fluorine's high electronegativity can stabilize the intermediate Meisenheimer complex, sometimes making it a better leaving group if there is strong activation from ortho or para electron-withdrawing groups. researchgate.net
The tetrazole ring itself is generally stable and does not readily undergo electrophilic or nucleophilic substitution at its carbon atom once the ring has been formed. The chemistry of the tetrazole heterocycle is dominated by reactions at its four nitrogen atoms, which are nucleophilic and serve as key sites for functionalization. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on the Brominated Phenyl Moiety
The presence of the bromo substituent on the phenyl ring makes 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the phenyl ring.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a highly effective strategy for creating new C-C bonds. nobelprize.org The C-Br bond of the substrate can be selectively activated by a palladium(0) catalyst to react with various aryl- or vinyl-boronic acids or esters. ugr.es This reaction tolerates a wide range of functional groups and is a cornerstone of modern synthetic chemistry. mdpi.comnih.gov
The Sonogashira reaction is another pivotal palladium-catalyzed transformation that couples a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction, typically co-catalyzed by a copper(I) salt, allows for the direct installation of an alkynyl group onto the phenyl ring of the tetrazole derivative, providing a gateway to a diverse range of further functionalized molecules. rsc.orgnih.gov
The table below summarizes typical conditions for these cross-coupling reactions based on structurally related aryl bromides.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF (often with H₂O) | 80-110 °C, 2-24 h | ugr.esbeilstein-journals.org |
| Suzuki-Miyaura | Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 °C, 3 h | nih.gov |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Toluene or THF | Room Temp. to 60 °C, 6-20 h | nih.gov |
| Sonogashira | Terminal Alkyne (e.g., Trimethylsilylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp., 20 h | nih.gov |
Modifications of the Fluoro-Substituent and its Impact on Reactivity and Electronic Properties
Direct chemical modification of the fluoro-substituent on the aromatic ring is challenging due to the exceptional strength of the carbon-fluorine bond, which is the strongest single bond to carbon. Consequently, reactions involving the cleavage of this bond, such as nucleophilic substitution, require harsh conditions and are generally not as feasible as reactions at the C-Br bond.
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is dominant and contributes significantly to the electron-deficient character of the phenyl ring. researchgate.netrsc.org
Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic π-system. While this resonance donation exists, it is weaker than its inductive withdrawal. acs.org
This interplay of effects modifies the electron distribution around the ring, influencing the reactivity of other sites. nih.gov For instance, the inductive withdrawal enhances the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack (SNAr), although the C-Br bond remains the more probable site for palladium-catalyzed reactions. The fluorine's presence also impacts the acidity of adjacent C-H bonds and can influence the regioselectivity of reactions by altering the electronic landscape of the molecule.
Formation of Coordination Complexes with Metal Centers involving the Tetrazole Ligand
The tetrazole ring is an excellent ligand in coordination chemistry due to the presence of four nitrogen atoms with available lone pairs. researchgate.net It can coordinate to metal centers in several different modes, acting as a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net
Common coordination modes include:
Monodentate (η¹): Coordination through a single nitrogen atom, typically N1, N2, or N4.
Bidentate (η²): Chelation involving two adjacent nitrogen atoms, such as N1 and N2. nih.gov
Bridging (μ): Linking two or more metal centers, for example, through the N1-N2 or N2-N3 positions. This mode is crucial for the formation of extended network structures like MOFs. nih.govnih.gov
The this compound can act as a ligand to form complexes with a variety of transition metals, leading to structures with interesting properties and potential applications in catalysis and materials science. researchgate.netuh.edu
| Metal Center | Ligand | Coordination Mode(s) | Resulting Structure | Ref. |
|---|---|---|---|---|
| Ti(IV) | 5-Phenyltetrazolato | Bridging (μ-N2,N3), Terminal (η¹-N2) | Dinuclear Complex | nih.govnih.gov |
| Zr(IV) | 5-Phenyltetrazolato | Bridging (μ-N2,N3), Terminal (η¹-N2), Bidentate (η²-N1,N2) | Dinuclear Complex | nih.govnih.gov |
| Zn(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Bridging | 3D Metal-Organic Framework | rsc.orgresearchgate.net |
| Cd(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Bridging | 3D Metal-Organic Framework | rsc.orgresearchgate.net |
| Cu(II) | 2-(1H-tetrazol-5-yl)pyrimidine | Bridging | 1D Channels in a MOF | rsc.org |
Post-Synthetic Functionalization of the Tetrazole Nitrogen Atoms
The nitrogen atoms of the tetrazole ring are primary sites for post-synthetic functionalization, most commonly via alkylation or arylation. mdpi.combohrium.com The reaction of a 5-substituted-1H-tetrazole with an electrophile (e.g., an alkyl halide) typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. researchgate.netorganic-chemistry.orgrsc.org
The ratio of these isomers is governed by a combination of electronic, steric, and reaction-condition-dependent factors. A key determinant is the electronic nature of the substituent at the C5 position.
Electron-donating groups at C5 tend to favor alkylation at the N1 position.
Electron-withdrawing groups at C5, such as the 2-bromo-5-fluorophenyl group in the title compound, generally favor alkylation at the N2 position. sci-hub.st
This selectivity can be rationalized by considering the tautomeric equilibrium of the starting 1H-tetrazole and the relative nucleophilicity of the nitrogen atoms in the corresponding tetrazolate anion. The choice of solvent, base, and electrophile can further influence the regiochemical outcome. rsc.org This derivatization strategy is crucial for tuning the lipophilicity, metabolic stability, and bioisosteric properties of tetrazole-containing compounds. thieme-connect.com
| Factor | Influence on N1 vs. N2 Selectivity | Ref. |
|---|---|---|
| C5-Substituent | Electron-withdrawing groups favor N2 alkylation; electron-donating groups favor N1. | sci-hub.st |
| Electrophile | Steric hindrance of the electrophile can influence the site of attack. | rsc.org |
| Solvent | Solvent polarity can affect the tautomeric equilibrium and the nature of the tetrazolate anion. | sci-hub.st |
| Base/Counterion | The nature of the counterion (e.g., Na⁺, K⁺, Ag⁺) can influence the site of alkylation through coordination. | researchgate.net |
| Temperature | Can shift the N1:N2 alkylation ratio, often leading to thermodynamic or kinetic product control. | sci-hub.st |
Exploration of Biological Activities and Mechanistic Insights of 5 2 Bromo 5 Fluorophenyl 2h 1,2,3,4 Tetrazole and Its Analogues in Vitro and Pre Clinical Studies
Antimalarial Activity: Mechanistic Studies on Parasite Targets
Tetrazole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly in light of growing resistance to existing therapies. The antimalarial potential of tetrazole-containing compounds is attributed to several mechanisms of action that target critical pathways in the Plasmodium falciparum parasite's life cycle.
One of the key mechanisms involves the disruption of the parasite's antioxidant defense system. The parasite, during its intraerythrocytic stage, is subjected to significant oxidative stress. It relies on enzymes like glutathione reductase to maintain redox homeostasis. Certain 5-substituted tetrazoles have been investigated as bioisosteres of carboxylic acids that can inhibit this crucial enzyme, leading to an accumulation of reactive oxygen species and subsequent parasite death. mdpi.com
Another significant target for tetrazole analogues is the hemoglobin degradation pathway within the parasite's digestive vacuole. The parasite digests host hemoglobin to obtain essential amino acids, a process that releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. A novel series of tetrazole-based compounds has been shown to inhibit this hemozoin formation, leading to a toxic buildup of free heme and rapid parasite killing. researchgate.netnorthwestern.edu This mechanism is reminiscent of the action of established antimalarials like chloroquine. Studies on these tetrazole derivatives have demonstrated fast-kill kinetics and a low propensity for the development of high-level resistance. researchgate.netnorthwestern.edu
Furthermore, the incorporation of a tetrazole moiety into existing antimalarial scaffolds, such as quinolines, has been shown to enhance antiplasmodial activity against drug-resistant strains. sciensage.info The tetrazole ring's ability to bind to heme is considered a key factor in this enhanced activity, preventing its detoxification. zsmu.edu.ua
Antimicrobial Potential: Elucidation of Antibacterial and Antifungal Mechanisms of Action
The broad-spectrum antimicrobial activity of tetrazole derivatives has been extensively documented, with various analogues demonstrating efficacy against a range of bacterial and fungal pathogens. The antimicrobial potential of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.
In the realm of antibacterial activity, 5-substituted aryl 1H-tetrazoles have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The mechanism of action for some tetrazole-based antimicrobial agents has been elucidated to involve the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. The introduction of a tetrazole scaffold into thiourea derivatives has been shown to significantly increase their antimicrobial properties. nih.gov
| Compound Analogue | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Imide-tetrazole derivative 1 | Staphylococcus aureus (T5592) | 0.8 |
| Imide-tetrazole derivative 2 | Staphylococcus epidermidis (5253) | 0.8 |
| Imide-tetrazole derivative 3 | Escherichia coli (standard) | 1.6 |
| Phenyl(2H-tetrazol-5-yl)methanamine derivative 3 | Candida albicans | 500 |
| Phenyl(2H-tetrazol-5-yl)methanamine derivative 3 | Aspergillus niger | 750 |
Anticancer Activity: Investigation of Cytotoxic Mechanisms, Apoptosis Induction, and Tubulin Inhibition in Cellular Models
The tetrazole scaffold is a prominent feature in the design of novel anticancer agents due to its metabolic stability and ability to act as a bioisostere for various functional groups. nih.gov Analogues of 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole have been investigated for their cytotoxic effects against a variety of cancer cell lines, with several mechanistic pathways being identified.
A primary mechanism of action for many anticancer tetrazole derivatives is the inhibition of tubulin polymerization. researchgate.netzsmu.edu.uaresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. zsmu.edu.uanih.govnih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines, including those from glioblastoma, lung cancer, and breast cancer. researchgate.netnih.gov
The induction of apoptosis is a hallmark of many effective anticancer drugs. Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.netsciensage.infotriazine sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspase-8 and a decrease in mitochondrial membrane potential. northwestern.edu Furthermore, some tetrazole derivatives have demonstrated the ability to induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS). nih.gov
| Compound Analogue | Cancer Cell Line | Activity (IC50 in µM) | Mechanism |
|---|---|---|---|
| Tetrazole-isoxazoline hybrid 4h | A549 (Lung) | 1.51 | Tubulin polymerization inhibition |
| Tetrazole-isoxazoline hybrid 4i | MDA-MB-231 (Breast) | 2.40 | Tubulin polymerization inhibition |
| Tetrazole derivative 25a | - | 2.1 | Tubulin polymerization inhibition |
Anti-inflammatory Properties: Enzymatic Inhibition (e.g., Tyrosinase, COX-1/COX-2) and Cellular Pathway Modulation
Tetrazole derivatives have been explored for their anti-inflammatory potential, primarily through the inhibition of key enzymes involved in the inflammatory cascade and pigmentation processes.
One such target is tyrosinase, a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. A variety of 1,3-oxazine-tetrazole hybrids have been synthesized and shown to exhibit significant tyrosinase inhibitory activity. sciensage.info Notably, a compound bearing a 2-bromophenyl moiety was found to be a highly potent competitive inhibitor of mushroom tyrosinase, with an IC50 value in the nanomolar range, significantly more potent than the reference inhibitor, kojic acid. sciensage.info
Another important target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. While many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition, there is a continued search for selective COX-2 inhibitors. Polynuclear heterocyclic compounds containing tetrazolyl groups have been identified as promising COX-1 and COX-2 inhibitors, with some demonstrating anti-inflammatory activity comparable to established drugs like diclofenac. ajgreenchem.com Molecular docking studies have been employed to understand the binding modes of these tetrazole derivatives within the active sites of COX-1 and COX-2, aiding in the design of more selective inhibitors. zsmu.edu.uaresearchgate.net
| Compound Analogue | Enzyme Target | Activity (IC50 in µM) |
|---|---|---|
| 1,3-oxazine-tetrazole hybrid 3d (with 2-bromophenyl) | Mushroom Tyrosinase | 0.0371 |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.832 |
| 1,5-Diaryl-substituted tetrazole 67 | COX-2 | 2.0 |
| Tetrazole sulfonamide hybrid 182 | COX-1 | 9.21 |
| Tetrazole sulfonamide hybrid 182 | COX-2 | 0.38 |
Receptor Binding and Molecular Docking Studies of Tetrazole-Based Ligands with Biological Targets
To understand the molecular basis of the biological activities of tetrazole derivatives, receptor binding and molecular docking studies are invaluable tools. These computational and experimental techniques provide insights into how these ligands interact with their biological targets at an atomic level, guiding the rational design of more potent and selective compounds.
Molecular docking studies have been instrumental in elucidating the binding modes of tetrazole-based compounds with a variety of biological targets. For instance, in the context of anticancer activity, docking simulations have shown that tetrazole derivatives can comfortably fit into the colchicine binding site of tubulin. These studies reveal key interactions, such as hydrogen bonds between the nitrogen atoms of the tetrazole ring and amino acid residues in the active site, which contribute to the inhibitory activity.
In the area of anti-inflammatory research, molecular docking has been used to predict the binding affinities and orientations of tetrazole analogues within the active sites of COX-1 and COX-2 enzymes. zsmu.edu.uaresearchgate.net These studies have helped to explain the selectivity of certain compounds for COX-2 over COX-1, which is a crucial aspect in the development of safer anti-inflammatory drugs. For example, docking studies of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the subject compound, have shown potential binding to COX-1/2 with favorable binding energies. zsmu.edu.uaresearchgate.net
Furthermore, molecular docking has been employed to investigate the interactions of tetrazole derivatives with microbial targets. Docking studies against the sterol 14-alpha demethylase (CYP51) of Candida albicans have been performed to understand the antifungal activity of these compounds. cumhuriyet.edu.tr Similarly, the binding of tetrazole-based inhibitors to bacterial DNA gyrase and topoisomerase IV has been modeled to explain their antibacterial mechanism. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement and Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For tetrazole derivatives, SAR studies have been conducted to optimize their potency and selectivity for various biological targets.
A recurring theme in the SAR of 5-phenyltetrazole analogues is the significant impact of substituents on the phenyl ring. For many biological activities, the nature, position, and number of substituents on the phenyl ring can drastically alter the compound's efficacy. For instance, in a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, it was found that compounds with electron-withdrawing substituents on the phenyl ring were generally more potent than those with electron-donating groups. mdpi.com The position of the substituent also plays a critical role, with the para position often being more favorable than the ortho or meta positions for certain activities. mdpi.com
The substitution pattern on the tetrazole ring itself is another key determinant of biological activity. For example, in the development of P2X7 receptor antagonists, SAR studies on 1-benzyl-5-phenyltetrazole derivatives explored modifications on both the benzyl and phenyl moieties, as well as the regiochemical substitution on the tetrazole ring, to identify compounds with improved activity. researchgate.netnorthwestern.edu
In the context of antimicrobial activity, the transformation of a nitrile group to a tetrazole has been shown to significantly increase the inhibitory activity against Leishmania species. mdpi.com The SAR of these compounds indicated that the nature and position of substituents on the tetrazole ring had a strong influence on the inhibitory effect. mdpi.com These SAR studies are essential for the rational design of new tetrazole-based therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles.
Antioxidant Activity and Related Mechanistic Investigations
Certain tetrazole derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.
The antioxidant potential of tetrazole analogues has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. sciensage.info In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Several series of synthesized tetrazole derivatives have demonstrated dose-dependent DPPH radical scavenging activity. sciensage.info
| Compound Analogue | Antioxidant Assay | Activity |
|---|---|---|
| 1-[(5-(4-chlorophenyl))-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole (4b) | DPPH Scavenging | Prominent activity |
| 1-[(5-(4-hydroxyphenyl))-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole (4g) | DPPH Scavenging | Prominent activity |
| 1-[(5-(3-hydroxy-4-methoxyphenyl))-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole (4h) | DPPH Scavenging | Prominent activity |
| 1,3-oxazine-tetrazole hybrid 3j | DPPH Scavenging | Superior activity |
| 1,3-oxazine-tetrazole hybrid 3k | DPPH Scavenging | Superior activity |
Vasorelaxant and Antinociceptive Effects: Cellular and Receptor-Level Mechanismscdnsciencepub.com
While direct studies on the vasorelaxant and antinociceptive properties of this compound are not extensively available in the reviewed literature, research on analogous phenyl-tetrazole compounds provides significant insights into the potential biological activities and mechanistic pathways of this class of molecules. In vitro and pre-clinical studies on these related compounds have demonstrated notable vasorelaxant and antinociceptive effects, primarily implicating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, as well as interactions with ion channels.
Vasorelaxant Effects of Analogous Compounds
Studies on pyrazole-tetrazole derivatives have shown their potential to induce vasorelaxation in isolated arterial preparations. For instance, the analogue 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) has been observed to cause concentration-dependent relaxation in pre-contracted aortic rings. nih.govnih.gov The mechanism underlying this effect appears to be multifactorial, involving both endothelium-dependent and -independent pathways.
The vasorelaxant action of these analogues is significantly attenuated by inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), suggesting a crucial role for the NO/cGMP signaling cascade. nih.govnih.govresearchgate.net Furthermore, the activity of some tetrazole derivatives has been linked to the modulation of calcium channels, as their vasorelaxant effect curve is similar to that of verapamil, a known calcium channel blocker. researchgate.netnih.gov This suggests that the mechanism of action may involve the blockade of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation. researchgate.netnih.gov
Another analogue, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020), has also demonstrated vasorelaxant effects, with its mechanism being associated with the activation of the AC/cAMP and GC/cGMP pathways, as well as the modulation of K+ and Ca2+ channels.
| Compound | Experimental Model | Observed Effect | Proposed Mechanism of Action |
|---|---|---|---|
| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Rat aortic rings | Concentration-dependent relaxation | Involvement of the NO/cGMP pathway and calcium channels nih.govnih.gov |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) | Isolated aortic rings of Spontaneously Hypertensive Rats (SHR) | Endothelium-dependent vasorelaxation | Blocked by nitric oxide synthase and guanylate cyclase inhibitors, suggesting a role for the NO/cGMP pathway researchgate.net |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020) | Not specified | Vasorelaxant effect | Activity of K+ and Ca2+ channels, AC/cAMP, and GC/cGMP pathways |
Antinociceptive Effects of Analogous Compounds
In addition to their vasorelaxant properties, phenyl-tetrazole analogues have been investigated for their antinociceptive potential in various pre-clinical models of pain. The compound LQFM039 reduced abdominal writhing induced by acetic acid and decreased licking time in both the neurogenic and inflammatory phases of the formalin test in mice. nih.govnih.gov These findings suggest both central and peripheral analgesic effects.
The antinociceptive mechanism of these analogues also appears to be linked to the NO/cGMP pathway. For example, the analgesic effect of 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) was found to involve the NO/cGMP/KATP pathway. This indicates that the compound may stimulate the release of nitric oxide, leading to an increase in cGMP levels and the subsequent opening of ATP-sensitive potassium (KATP) channels, which results in neuronal hyperpolarization and a reduction in nociceptive transmission.
It is important to note that the antinociceptive effects of some tetrazole derivatives have been shown to be independent of the opioid system, as they were not reversed by the opioid antagonist naloxone. This suggests a distinct mechanism of action from traditional opioid analgesics.
| Compound | Pain Model | Observed Effect | Proposed Mechanism of Action |
|---|---|---|---|
| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Acetic acid-induced writhing (mice), Formalin test (mice) | Reduced number of writhings; Reduced licking time in both phases | Involvement of the NO/cGMP pathway nih.govnih.gov |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) | Not specified | Antinociceptive properties | Involvement of the NO/cGMP/KATP pathway |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using α,β-unsaturated carbonyl precursors. For example, intermediates like 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole are formed via condensation reactions, followed by tetrazole ring closure using reagents like NaN₃ or NH₄Cl in refluxing ethanol . Characterization of intermediates involves ¹H/¹³C NMR, FTIR, and mass spectrometry to confirm regiochemistry and purity. X-ray crystallography may be employed for unambiguous structural determination in crystalline derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this tetrazole derivative?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms bromine/fluorine incorporation .
- FTIR verifies tetrazole ring formation (C=N stretching at ~1600 cm⁻¹) and functional groups .
- Mass spectrometry (HRMS/ESI-MS) determines molecular ion peaks and fragmentation patterns .
- X-ray crystallography resolves spatial arrangements and intermolecular interactions, particularly in derivatives with bulky substituents .
Q. How can researchers design initial biological assays to evaluate antifungal or antimicrobial activity?
- Methodological Answer : Use standardized protocols such as:
- Broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against fungal strains (e.g., Candida albicans) or bacterial pathogens .
- Time-kill kinetics to assess fungicidal/bactericidal effects.
- Positive controls (e.g., fluconazole for antifungals) and solvent controls (DMSO) to validate results. Structure-activity relationships (SAR) are inferred by comparing substituent effects across derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Strategies include:
- Physicochemical optimization : Modify logP via substituent tuning (e.g., adding hydrophilic groups) to improve bioavailability .
- Proteolytic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots .
- Comparative studies : Benchmark against analogs with confirmed in vivo efficacy (e.g., triazole-thiones with similar halogenated aryl groups) .
Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Use response surface methodology (RSM) or Taguchi orthogonal arrays to test variables:
- Factors : Temperature, solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time.
- Responses : Yield, purity (HPLC), and reaction selectivity.
- Example: A 2³ factorial design could test temperature (60°C vs. 80°C), solvent (ethanol vs. acetonitrile), and catalyst (NaN₃ vs. NH₄Cl) to maximize yield .
Q. How can theoretical frameworks guide mechanistic studies of its biological activity?
- Methodological Answer : Link hypotheses to established theories:
- Enzyme inhibition : Docking studies (e.g., CYP51 for antifungals) predict binding modes of the tetrazole core and halogenated aryl groups .
- QSAR models : Use Hammett constants (σ) for substituents (Br, F) to correlate electronic effects with bioactivity .
- Free-Wilson analysis decomposes contributions of substituents to activity, guiding structural optimization .
Q. What strategies validate the compound’s role in multi-target drug discovery?
- Methodological Answer :
- Polypharmacology assays : Screen against diverse targets (e.g., kinases, GPCRs) using radioligand binding or fluorescence polarization.
- Network pharmacology : Map compound-target-disease networks using databases like STITCH or ChEMBL.
- Synergy studies : Test combinations with existing drugs (e.g., β-lactams) to identify potentiation effects via checkerboard assays .
Data Conflict Resolution and Methodological Pitfalls
Q. How should researchers address discrepancies in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-validate techniques : Compare NMR coupling constants with X-ray-derived torsion angles .
- Dynamic NMR : Resolve tautomerism or conformational equilibria (e.g., tetrazole ring puckering) by variable-temperature studies .
- Computational validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR/IR spectra for comparison .
Q. What frameworks reconcile inconsistencies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Ensemble docking : Test multiple protein conformations (e.g., from molecular dynamics) to account for flexibility .
- Alchemical free energy calculations (e.g., FEP) quantify binding affinity differences between analogs.
- False-positive controls : Rule out assay artifacts (e.g., aggregation) via detergent addition (e.g., Tween-20) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
